TEGDMA is a colorless liquid chemical compound classified as a dimethacrylate monomer. It is commonly used as a crosslinking agent in various scientific research applications due to its unique properties:
TEGDMA finds applications in various scientific research fields, including:
Triethylene glycol dimethacrylate is a difunctional methacrylic monomer with the molecular formula C14H22O6 and a molecular weight of 286.32 g/mol. It is primarily utilized as a cross-linking agent in various applications, particularly in dental materials and adhesives. This compound is characterized by its hydrophilic nature, low viscosity, and ability to undergo free radical polymerization, making it suitable for creating durable and flexible polymer networks . Triethylene glycol dimethacrylate is often used in the formulation of dental resins, which help restore teeth affected by caries or fractures, and is also employed in the production of hydrogels that exhibit significant swelling behavior in response to environmental changes such as pH and temperature .
The biological activity of triethylene glycol dimethacrylate has been the subject of numerous studies, particularly concerning its cytotoxic effects when released into the oral environment. Research indicates that this compound can cause cytotoxicity, impair cellular functions, and induce inflammatory responses in dental pulp tissues. The degradation products of triethylene glycol dimethacrylate can diffuse through dentinal tubules, leading to interactions with dental pulp cells that may affect their mineralization capacity by downregulating genes involved in this process . Furthermore, exposure to this compound has been associated with allergic reactions and skin sensitization in some individuals .
Triethylene glycol dimethacrylate can be synthesized through several methods, typically involving the reaction of triethylene glycol with methacrylic acid or its derivatives. The general synthesis pathway includes:
This synthesis approach allows for the production of high-purity triethylene glycol dimethacrylate suitable for industrial applications .
Triethylene glycol dimethacrylate has a wide range of applications across various fields:
Interaction studies involving triethylene glycol dimethacrylate focus on its effects on biological systems and materials:
Several compounds share structural similarities with triethylene glycol dimethacrylate, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene Glycol Dimethacrylate | C10H14O4 | Lower molecular weight; used as a cross-linking agent |
Diethylene Glycol Dimethacrylate | C12H18O5 | Similar applications but different hydrophilicity |
2,2'-Ethylenedioxydiethyl Dimethacrylate | C12H18O4 | Used in coatings; offers different mechanical properties |
Triethylene glycol dimethacrylate stands out due to its unique balance of hydrophilicity and low viscosity, which enhances its performance as a cross-linking agent compared to its counterparts. Its ability to form stable copolymers while maintaining flexibility makes it particularly valuable in dental applications where mechanical properties are crucial .
Interfacial polycondensation in miniemulsion systems represents a sophisticated approach for synthesizing triethylene glycol dimethacrylate nanocapsules with precise control over particle size and morphology. The miniemulsion polymerization process utilizes the interface of droplets as soft templates to perform oxidative polymerization, enabling simultaneous encapsulation of self-healing agents. This methodology demonstrates exceptional versatility in producing monodisperse nanocapsules with triethylene glycol dimethacrylate as the core material.
The synthesis process involves the formation of polyurethane shells through interfacial polycondensation reactions occurring at the oil-water interface of stabilized miniemulsion droplets. Research has demonstrated that triethylene glycol dimethacrylate nanocapsules can achieve high drug loading percentages and encapsulation efficiencies through this technique. The characterization of these nanocapsules using Fourier-transform infrared spectroscopy confirms successful synthesis, while field emission scanning electron microscopy reveals spherical morphologies with controlled size distributions.
Systematic investigation of surfactant and costabilizer concentrations reveals their critical role in controlling nanocapsule dimensions and stability. When sodium dodecyl sulfate concentrations increased from 2.5 weight percent to 10 weight percent, particle sizes decreased from 340.5 nanometers to 258.3 nanometers, with polydispersity indices decreasing from 0.210 to 0.111. Similarly, hexadecane costabilizer concentrations demonstrated significant influence on particle characteristics, achieving sizes of 258.0 nanometers with polydispersity indices of 0.130 at 10 weight percent concentrations.
The encapsulation efficiency of triethylene glycol dimethacrylate in these systems reaches remarkable levels, with studies reporting efficiencies above 86.3 percent for similar dimethacrylate systems. The polymerization mechanism involves precipitation of crosslinking agents on nanoemulsion surfaces, resulting in three-dimensional network structures. Phase separation principles and pseudo-ternary phase diagrams effectively predict optimal conditions for oil-in-water capsule formation within specific ratio ranges of water, core material, and surfactant.
Advanced characterization techniques reveal that the crosslinking efficiency in these systems achieves approximately 92 percent, as quantitatively determined through pyrolysis gas chromatography-mass spectrometry. The formation mechanism demonstrates that polymerization occurs primarily at the surface of nanoemulsion droplets, with ethylene glycol dimethacrylate serving as the sole reactive monomer for encapsulation processes.
Radical-mediated copolymerization of triethylene glycol dimethacrylate with bisphenol A glycidyl methacrylate and urethane dimethacrylate represents a fundamental approach for developing high-performance dental composite matrices. The copolymerization behavior demonstrates complex kinetic interactions influenced by monomer structure, viscosity, and concentration ratios. These systems exhibit enhanced polymerization characteristics compared to individual homopolymers, with both conversion rates and maximum polymerization rates increasing significantly.
The viscosity effects in these copolymer systems play a crucial role in determining polymerization kinetics and final conversion. Bisphenol A glycidyl methacrylate exhibits dramatically high viscosity values ranging from 700 to more than 1300 Pascal-seconds due to strong intermolecular hydrogen bonding involving hydroxyl donors. In contrast, triethylene glycol dimethacrylate presents significantly lower viscosity at 0.05 Pascal-seconds, lacking hydrogen bond proton donors. This substantial viscosity difference creates opportunities for optimized formulations that balance processing characteristics with final polymer properties.
Systematic studies of monomer composition effects reveal that increasing triethylene glycol dimethacrylate concentrations from 33 to 66 molar percent in bisphenol A glycidyl methacrylate systems produces measurable changes in degree of conversion and mechanical properties. The research demonstrates that mixtures containing 66 percent bisphenol A glycidyl methacrylate show lower degree of conversion compared to other concentrations, while ethoxylated bisphenol A dimethacrylate mixtures consistently exhibit lower conversion rates compared to triethylene glycol dimethacrylate formulations.
Table 1: Polymerization Characteristics of Triethylene Glycol Dimethacrylate Copolymer Systems
Monomer System | Degree of Conversion (%) | Maximum Rate Location (% Conversion) | Viscosity (Pascal-seconds) |
---|---|---|---|
Triethylene Glycol Dimethacrylate (100%) | 78-80 | 47.6 | 0.05 |
Bisphenol A Glycidyl Methacrylate (100%) | 65 | 15.6 | 700-1300 |
Urethane Dimethacrylate (100%) | 75 | 15.6 | Variable |
60/40 Bisphenol A Glycidyl Methacrylate/Triethylene Glycol Dimethacrylate | 75-85 | Optimized | Intermediate |
The copolymerization kinetics reveal that triethylene glycol dimethacrylate demonstrates the highest degree of conversion among common dental monomers, followed by ethoxylated bisphenol A dimethacrylate, urethane dimethacrylate, and bisphenol A glycidyl methacrylate. Urethane dimethacrylate exhibits the highest polymerization rate, followed by triethylene glycol dimethacrylate, ethoxylated bisphenol A dimethacrylate, and bisphenol A glycidyl methacrylate.
Photoinitiator systems significantly influence the efficiency of radical-mediated copolymerization. Type I photoinitiators such as diphenyl(2,4,6 dimethylbenzoyl)phosphine oxide demonstrate superior performance compared to Type II systems like camphorquinone with amine co-initiators. The research indicates significant differences in relative exposure times, with diphenyl(2,4,6 dimethylbenzoyl)phosphine oxide requiring only 5 seconds compared to 20 seconds for camphorquinone/amine systems to achieve maximum conversion percentages of 78 percent versus 65 percent respectively.
Post-irradiation polymerization behavior reveals that triethylene glycol dimethacrylate content significantly affects continued polymer development after initial light exposure. Studies demonstrate that composites containing greater amounts of triethylene glycol dimethacrylate show higher degrees of conversion both immediately after curing and after 24-hour storage periods. However, the amount of post-irradiation polymerization decreases as triethylene glycol dimethacrylate content increases, with the reduction in unreacted triethylene glycol dimethacrylate during post-irradiation polymerization following similar trends.
Post-polymerization modification strategies for triethylene glycol dimethacrylate systems focus on optimizing crosslinking density through controlled network development and structural refinement. These approaches encompass temporal manipulation of polymerization conditions, incorporation of crosslinking agents with varying molecular weights, and systematic modification of polymer architecture to achieve enhanced mechanical properties.
The crosslinked structure formation in triethylene glycol dimethacrylate systems demonstrates complex relationships between monomer conversion, free volume, and volumetric shrinkage. Research reveals that as conversion progresses through longer irradiation times or greater triethylene glycol dimethacrylate concentrations, the network becomes increasingly dense, evidenced by decreased free volume and weight loss after extraction. For bisphenol A glycidyl methacrylate/triethylene glycol dimethacrylate 60-40 molar percent compositions cured for increasing periods from 10 to 600 seconds, free volume decreased and volumetric shrinkage increased in linear relationship with conversion.
The incorporation of different molecular weight crosslinking agents provides systematic control over network properties. Studies examining triethylene glycol dimethacrylate alongside ethylene glycol dimethacrylate, 1,4-butanediol dimethacrylate, and 1,6-hexanediol dimethacrylate demonstrate that increasing carbon numbers in monomers correlates with decreased average nanocapsule sizes from 261 nanometers to 73 nanometers. This size tuning capability enables precise control over release characteristics and mechanical properties.
Table 2: Crosslinking Density Parameters for Modified Triethylene Glycol Dimethacrylate Systems
Crosslinking Agent | Molecular Weight (g/mol) | Volume Ratio (mL per 9 mL Methyl Methacrylate) | Network Density Effect |
---|---|---|---|
Ethylene Glycol Dimethacrylate | 198 | 1.0 | High |
Triethylene Glycol Dimethacrylate | 286 | 1.76 | Medium-High |
Tetraethylene Glycol Diacrylate | 302 | 1.9 | Medium |
Polyethylene Glycol Dimethacrylate | 536 | 2.6 | Lower |
Staged curing methodologies represent advanced post-polymerization modification approaches that enable controlled phase separation and enhanced stress reduction. Research demonstrates that initial irradiation at low intensity followed by higher intensity exposure allows sufficient time for diffusion of partially miscible phases, resulting in distinct phase-separated structures. These structures provide interfaces that compensate for polymerization stress reduction through internal volume rearrangement mechanisms.
The thermal stability of crosslinked triethylene glycol dimethacrylate systems shows enhancement through systematic modification of crosslinking density. Studies indicate that crosslinked samples result in char formation with increased thermal stability at higher temperatures. The crosslink density correlates directly with the amount of dimethacrylate present, with gel content measurements confirming substantial crosslinking in these systems.
Polymerization-induced phase separation represents a sophisticated modification approach for creating heterogeneous network structures with tailored properties. Research on triethylene glycol dimethacrylate matrices modified by poly(methyl methacrylate) prepolymers of varying molecular weights demonstrates controlled phase morphology development. The entropy of mixing decreases significantly with higher molecular weight prepolymers, increasing overall free energy and favoring phase separation. As polymerization progresses and triethylene glycol dimethacrylate molecules integrate into crosslinked networks, the entropy of mixing continues decreasing, making phase separation increasingly favorable throughout the reaction.
Advanced characterization of these modified systems reveals that different polymerization rates enable distinct structural outcomes. Rapid network formation limits phase separation due to insufficient diffusion time, while slower staged curing allows development of well-defined phase-separated structures. The resulting morphologies range from discrete domains to co-continuous structures, depending on processing conditions and prepolymer molecular weights.
Irritant